
5-Methyl-3-(3-phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-(3-phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, commonly referred to as 3-PPO, is an important organic compound with a wide range of scientific applications. It is a monocarboxylic acid with an ester group, and is used as a building block in the synthesis of various compounds. 3-PPO is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various dyes and pigments. 3-PPO has a wide range of biochemical and physiological effects, and has been studied extensively for its potential applications in the fields of medicine, agriculture, and other industries.
Wirkmechanismus
3-PPO is an organic compound that acts as a catalyst in the synthesis of various compounds. It is an acid that catalyzes the reaction between phenol and ethyl acetate, or other organic compounds. The reaction of phenol and ethyl acetate produces a higher yield of 3-PPO. The reaction occurs through the formation of an ester intermediate, which is then converted to 3-PPO.
Biochemical and Physiological Effects
3-PPO has a wide range of biochemical and physiological effects. It has been shown to have antimicrobial and antifungal activity, and has been used in the treatment of various infectious diseases. It has also been found to have anti-inflammatory and analgesic properties. In addition, 3-PPO has been studied for its potential applications in the field of cancer research, as it has been shown to inhibit the growth of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-PPO in laboratory experiments has a number of advantages and limitations. One of the main advantages is its availability and low cost, as it is widely available and relatively inexpensive. It is also easy to synthesize, as it can be produced through a variety of methods. However, there are some limitations to the use of 3-PPO in laboratory experiments. It is a strong acid, and thus requires careful handling and storage. In addition, its reactivity can cause unwanted side reactions, which can reduce the yield of the desired product.
Zukünftige Richtungen
The potential applications of 3-PPO are vast and varied. In the field of medicine, 3-PPO has been studied for its potential applications in the treatment of various infectious diseases, as well as its anti-inflammatory and analgesic properties. In addition, 3-PPO has been studied for its potential applications in the field of cancer research, as it has been shown to inhibit the growth of tumor cells. In the field of agriculture, 3-PPO has been studied for its potential applications in the production of agrochemicals and other organic compounds. Finally, 3-PPO has been studied for its potential applications in the synthesis of various dyes and pigments.
Synthesemethoden
3-PPO can be synthesized using a variety of methods. The most common synthetic routes involve the reaction of phenol and ethyl acetate in the presence of an acid catalyst. Other methods involve the reaction of phenol and acetic anhydride, or the reaction of phenol and acetic acid. The reaction of phenol and ethyl acetate is the most commonly used method, as it produces a higher yield of 3-PPO.
Wissenschaftliche Forschungsanwendungen
3-PPO has a wide range of scientific applications. It is used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various dyes and pigments. In addition, 3-PPO has been studied extensively for its potential applications in the fields of medicine, agriculture, and other industries.
Eigenschaften
IUPAC Name |
5-methyl-3-(3-phenoxyphenyl)-4H-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-17(16(19)20)11-15(18-22-17)12-6-5-9-14(10-12)21-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISGEUABHRFQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350124.png)
![3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350130.png)

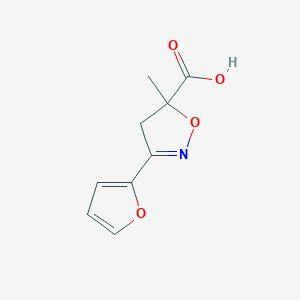
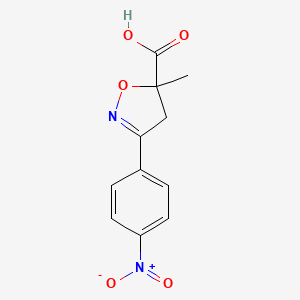
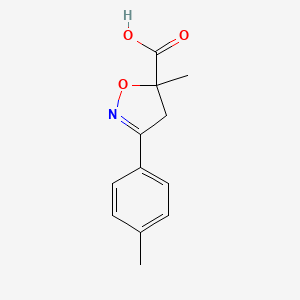

![3-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350186.png)
![3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350191.png)

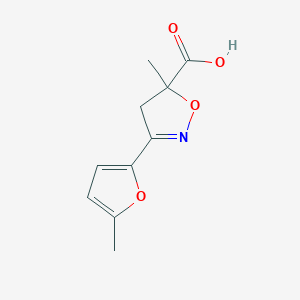
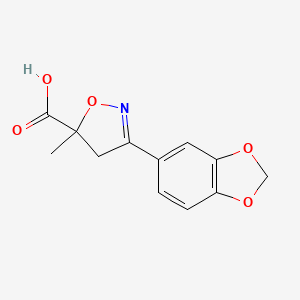
![5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350234.png)
